(2S,4S)-1-tert-Butyl 2-methyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate

Description

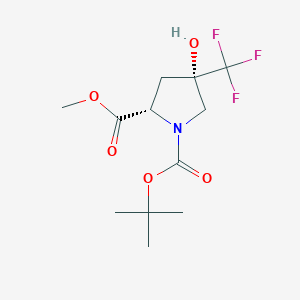

This compound is a pyrrolidine-based dicarboxylate featuring a stereospecific (2S,4S) configuration. Key structural elements include:

- 1-tert-Butyl ester and 2-methyl ester groups, which act as protective moieties for carboxylates during synthetic processes.

- 4-hydroxy and 4-trifluoromethyl substituents at the pyrrolidine ring’s 4-position.

The compound’s stereochemistry and functional groups make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for designing bioactive molecules targeting enzymes or receptors sensitive to fluorine-containing motifs .

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4S)-4-hydroxy-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18F3NO5/c1-10(2,3)21-9(18)16-6-11(19,12(13,14)15)5-7(16)8(17)20-4/h7,19H,5-6H2,1-4H3/t7-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNCWUHYOGSFKN-CPCISQLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@](C[C@H]1C(=O)OC)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-tert-Butyl 2-methyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl, methyl, hydroxy, and trifluoromethyl groups through various substitution and addition reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Advanced techniques such as automated synthesis and high-throughput screening can be employed to optimize reaction conditions and scale up production. The use of robust catalysts and efficient purification methods ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-tert-Butyl 2-methyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with parameters such as temperature, solvent, and reaction time being critical for optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while nucleophilic substitution of the trifluoromethyl group can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

Antihypertensive Properties

Research has indicated that derivatives of pyrrolidine compounds can exhibit antihypertensive effects. (2S,4S)-1-tert-Butyl 2-methyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate has been studied for its potential to modulate vascular function and reduce blood pressure through the inhibition of angiotensin-converting enzyme (ACE) activity. Such properties are crucial for developing new antihypertensive drugs.

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells, potentially offering therapeutic avenues for conditions like Alzheimer's disease and Parkinson's disease.

Synthetic Organic Chemistry

The compound can participate in various chemical reactions such as nucleophilic substitutions and cycloadditions, making it versatile in synthetic pathways for complex organic molecules.

Polymer Chemistry

The trifluoromethyl group in the compound enhances its thermal stability and chemical resistance, making it suitable for applications in polymer chemistry. It can be incorporated into polymer matrices to improve their mechanical properties and thermal performance.

Coatings and Adhesives

Due to its unique chemical properties, this compound can be used in formulating advanced coatings and adhesives that require high durability and resistance to environmental factors.

Case Study 1: Antihypertensive Drug Development

A study published in the Journal of Medicinal Chemistry demonstrated that modifications of pyrrolidine derivatives could lead to significant antihypertensive activity. The researchers synthesized various analogs based on this compound and evaluated their effects on blood pressure regulation in animal models.

Case Study 2: Neuroprotective Screening

In another investigation featured in Neuroscience Letters, the neuroprotective effects of this compound were assessed using cultured neuronal cells exposed to oxidative stress. Results indicated a marked reduction in cell death when treated with the compound compared to controls, highlighting its potential as a therapeutic agent for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of (2S,4S)-1-tert-Butyl 2-methyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent-Driven Variations

The 4-position substituent defines the physicochemical and biological properties of this compound class. Below is a comparative analysis (Table 1):

Table 1: Comparison of Pyrrolidine-1,2-dicarboxylate Derivatives

Key Observations

- Solubility : The hydroxy group improves aqueous solubility compared to lipophilic substituents (e.g., CF₃, tert-butyl), though trifluoromethyl may counteract this by increasing logP .

- Synthetic Utility: The azido derivative () is pivotal in Huisgen cycloadditions (“click chemistry”), whereas the amino derivative () serves as a building block for peptide coupling .

- Safety : Chloro and azido derivatives pose significant hazards (toxicity, explosivity), whereas the target compound’s hazards remain uncharacterized but likely milder due to the absence of reactive halogens or azides .

Research and Industrial Relevance

- Crystallography : Structural elucidation of such compounds often employs SHELX programs (e.g., SHELXL for refinement), ensuring accurate stereochemical assignments .

- Pharmaceutical Design : The CF₃ group in the target compound mirrors trends in drug development, where fluorine enhances bioavailability and target affinity (e.g., antiviral or anticancer agents) .

- Stability : Unlike the 4-chloro analogue requiring inert storage, the target compound’s stability is likely comparable to the 4-fluoro derivative, given the absence of light-sensitive groups .

Biological Activity

(2S,4S)-1-tert-Butyl 2-methyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate, commonly referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a trifluoromethyl group and a dicarboxylate moiety, which may contribute to its pharmacological properties.

- Molecular Formula : C11H19NO5

- Molecular Weight : 245.28 g/mol

- CAS Number : 102195-79-9

- Melting Point : 82 °C

| Property | Value |

|---|---|

| Molecular Formula | C11H19NO5 |

| Molecular Weight | 245.28 g/mol |

| CAS Number | 102195-79-9 |

| Melting Point | 82 °C |

Research indicates that the biological activity of this compound may be linked to its ability to interact with various biological targets. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially leading to increased bioavailability and potency in biological systems.

Pharmacological Effects

- Antioxidant Activity : Studies have shown that similar pyrrolidine derivatives exhibit significant antioxidant properties, which can help mitigate oxidative stress in cells.

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

- CNS Activity : Some derivatives have been investigated for their neuroprotective effects, indicating potential applications in treating neurodegenerative diseases.

Case Studies

- Study on Antioxidant Properties : A study evaluating the antioxidant activity of various pyrrolidine derivatives found that compounds with similar structural features to this compound demonstrated significant free radical scavenging activity .

- Neuroprotective Effects : Research conducted on related compounds indicated that they could protect neuronal cells from apoptosis induced by oxidative stress, suggesting a potential therapeutic role in neurodegenerative conditions .

- Inflammation Inhibition : In vitro studies have shown that certain derivatives can inhibit the production of inflammatory mediators in macrophages, highlighting their potential as anti-inflammatory agents .

Research Findings

Recent investigations into the biological activities of this compound have revealed promising results:

- In vitro assays demonstrated its effectiveness in reducing cellular inflammation markers.

- Animal studies indicated potential efficacy in models of oxidative stress-related disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.